molecular formula C6H11NO2 B1423731 3-Methoxypiperidin-4-one CAS No. 1220039-57-5

3-Methoxypiperidin-4-one

Cat. No.: B1423731
CAS No.: 1220039-57-5
M. Wt: 129.16 g/mol
InChI Key: KPSHBSYPAIHMTG-UHFFFAOYSA-N
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Description

3-Methoxypiperidin-4-one is an organic compound with the molecular formula C6H11NO2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a methoxy group (-OCH3) attached to the third carbon and a ketone group (=O) on the fourth carbon of the piperidine ring. It is a valuable intermediate in organic synthesis and has various applications in the pharmaceutical and chemical industries.

Scientific Research Applications

3-Methoxypiperidin-4-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for bioactive molecules.

    Medicine: It is a precursor in the synthesis of drugs with potential therapeutic effects, such as analgesics and antipsychotics.

    Industry: The compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Safety and Hazards

The safety data sheet for a similar compound, 1-Methoxypiperidin-4-one, indicates that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, ensure adequate ventilation, and use personal protective equipment .

Future Directions

Piperidine derivatives, including 3-Methoxypiperidin-4-one, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research directions may include the development of new synthesis methods, the study of their pharmacological applications, and the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxypiperidin-4-one can be synthesized through several methods. One common approach involves the reaction of 4-piperidone with methanol in the presence of an acid catalyst. The reaction proceeds via nucleophilic substitution, where the methoxy group replaces the hydroxyl group on the piperidone ring.

Another method involves the cyclization of N-methoxy-4-aminobutyric acid derivatives. This process typically requires heating the reactants in the presence of a dehydrating agent, such as phosphorus oxychloride, to promote ring closure and formation of the piperidinone structure.

Industrial Production Methods

Industrial production of this compound often involves the large-scale application of the above synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Methoxypiperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction of the ketone group can yield 3-methoxypiperidine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can replace the methoxy group in the presence of a suitable catalyst.

Major Products

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: 3-Methoxypiperidine.

    Substitution: Various substituted piperidinones depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Methoxypiperidin-4-one depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing active metabolites that interact with biological targets. The methoxy and ketone groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxypiperidin-4-one: Similar structure but with the methoxy group on the nitrogen atom.

    Piperidine: The parent compound without the methoxy and ketone groups.

    4-Piperidone: Lacks the methoxy group but has the ketone group on the fourth carbon.

Uniqueness

3-Methoxypiperidin-4-one is unique due to the presence of both the methoxy and ketone groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in synthesis and research, making it a valuable compound in various fields.

Properties

IUPAC Name

3-methoxypiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-9-6-4-7-3-2-5(6)8/h6-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSHBSYPAIHMTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CNCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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